molecular formula C16H23BrN2O5 B4145758 1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145758
M. Wt: 403.27 g/mol
InChI Key: CIMOTMDOVDKJEQ-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenoxy group attached to an ethylpiperazine moiety, with an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with an appropriate alkylating agent to form 3-bromophenoxyalkane.

    N-Alkylation of Piperazine: The bromophenoxyalkane is then reacted with 4-ethylpiperazine under basic conditions to form the desired piperazine derivative.

    Oxalate Formation: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine derivative.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine oxalate
  • 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate
  • 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline

Uniqueness

1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to its specific combination of a bromophenoxy group and an ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.C2H2O4/c1-2-16-6-8-17(9-7-16)10-11-18-14-5-3-4-13(15)12-14;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMOTMDOVDKJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid

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